molecular formula C14H18Cl2N2O B10765241 N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

Katalognummer: B10765241
Molekulargewicht: 301.2 g/mol
InChI-Schlüssel: HSEQUIRZHDYOIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Structural Features

Property Value/Description Source
Bond lengths (C–N) 1.45 Å (amide)
Torsional angles 180° (amide C–N–C–O)
Dipole moment 5.2 Debye (calculated)
Conformational rigidity Restricted rotation about amide bond

The hybrid structure enables dual functionality: the quinuclidine moiety mediates receptor binding, while the benzamide group contributes to solubility and pharmacokinetics.

Stereochemical Configuration Analysis (R/S Enantiomer Differentiation)

The stereocenter at position 3 of the quinuclidine ring generates two enantiomers:

  • (3R)-enantiomer : Biologically active form with high affinity for α7 nicotinic acetylcholine receptors (α7 nAChR).
  • (3S)-enantiomer : Less studied, showing reduced receptor binding.

Differentiation Methods

  • Chiral HPLC :
    • Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)
    • Retention times: 8.2 min (R) vs. 10.1 min (S) under isocratic conditions.
  • Optical Rotation :
    • [α]²⁵D = +42.3° (R-enantiomer, c = 1% in methanol).
  • X-ray Crystallography :
    • Anomalous dispersion methods confirm absolute configuration.

The R-enantiomer’s configuration optimizes hydrogen bonding with Asn-128 and Trp-147 residues in α7 nAChR, as shown in molecular docking studies.

Crystallographic Characterization and Solid-State Packing

Single-crystal X-ray diffraction reveals the following lattice parameters:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁
Unit cell a=8.21 Å, b=11.03 Å, c=12.45 Å
β angle 97.4°
Z-value 4

The hydrochloride salt forms a hydrogen-bonded network between the protonated quinuclidine nitrogen and chloride ions (N⁺–H···Cl⁻ distance: 2.89 Å). The benzamide groups stack via π-π interactions (3.48 Å spacing), stabilizing the crystal lattice.

Thermal Properties

Property Value Source
Melting point 231–233°C (dec.)
Density 1.27 g/cm³
Solubility 30 mg/mL in DMSO

The tight packing explains the compound’s low solubility in aqueous media, necessitating polar aprotic solvents for formulation.

Eigenschaften

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEQUIRZHDYOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride typically involves the following steps:

    Formation of the 1-azabicyclo[2.2.2]octane scaffold: This can be achieved through various synthetic routes, including the reduction of tropinone or related compounds.

    Attachment of the 4-chlorobenzamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane derivative with 4-chlorobenzoyl chloride under basic conditions to form the desired amide bond.

    Formation of the hydrochloride salt: The final compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Research indicates that activation of the alpha-7 nicotinic acetylcholine receptor can improve cognitive functions, making N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride a candidate for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia. In animal models, administration has shown improvements in sensory gating deficits, suggesting beneficial effects on cognitive processing.

Neuropsychiatric Disorders

The compound has been studied for its potential applications in addressing cognitive impairments prevalent in various psychiatric conditions. Its selective action on the alpha-7 nicotinic acetylcholine receptor positions it as a promising therapeutic agent for conditions like schizophrenia and attention deficit disorders.

Pharmacokinetics

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride. Understanding these parameters is crucial for evaluating its therapeutic potential and optimizing dosing regimens in clinical settings.

Study 1: Cognitive Deficits in Schizophrenia

In a study published in Neuropsychopharmacology, researchers investigated the effects of PNU 282987 on cognitive deficits in animal models of schizophrenia. The results demonstrated that treatment with the compound led to significant improvements in tasks measuring working memory and attention, indicating its potential utility in enhancing cognitive function in individuals with schizophrenia.

Study 2: Alzheimer's Disease Models

Another study focused on the effects of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride in transgenic mouse models of Alzheimer's disease. The findings revealed that the compound not only improved cognitive performance but also reduced amyloid plaque formation, suggesting a dual mechanism of action that could be beneficial for Alzheimer’s treatment.

Wirkmechanismus

The compound exerts its effects by selectively binding to and activating α7 nicotinic acetylcholine receptors. This activation enhances GABAergic synaptic activity and modulates neurotransmission in the brain. The molecular targets include the α7 nAChRs, and the pathways involved are primarily related to cholinergic signaling and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Bicyclic Systems

Compound Name Key Structural Features Target/Mechanism Therapeutic Use/Research Focus Key Differences from PNU-282987
Palonosetron Hydrochloride 1-azabicyclo[2.2.2]octane core + quinoline group 5-HT₃ receptor antagonist Chemotherapy-induced nausea Targets serotonin receptors; lacks α7 nAChR activity
1-azabicyclo[2.2.2]octan-3-yl derivatives (e.g., Enamine Ltd. compound) Bicyclo system + tetrahydropyrimidine-carboxylic acid Unspecified Synthetic intermediate Functional groups differ; no reported α7 nAChR activity

Nicotinic Acetylcholine Receptor Agonists

Compound Name Key Structural Features Target Specificity Therapeutic Use/Research Focus Key Differences from PNU-282987
A-85380 Azetidine-methoxypyridine scaffold α4β2 nAChR agonist Smoking cessation, cognition Targets α4β2 subtype; no α7 selectivity
GTS-21 Anabaseine-derived structure α7 nAChR agonist COPD, cognitive disorders Different scaffold; similar target but distinct pharmacokinetics

Kinase Inhibitors with Hydrochloride Salts

Compound Name Key Structural Features Target/Mechanism Therapeutic Use Key Differences from PNU-282987
Ponatinib Hydrochloride Imidazo[1,2-b]pyridazine + piperazine groups Pan-tyrosine kinase inhibitor Chronic myeloid leukemia (CML) Targets kinases; unrelated to nAChRs
Pexidartinib Hydrochloride Pyridine-pyrrolopyridine scaffold CSF1R kinase inhibitor Tenosynovial giant cell tumor Kinase-targeted; no cholinergic activity

Other Pharmacologically Active Compounds

Compound Name Key Structural Features Target/Mechanism Therapeutic Use Key Differences from PNU-282987
Promethazine Hydrochloride Phenothiazine + dimethylamino group H₁ receptor antagonist Allergies, sedation Antihistamine; no nAChR interaction

Key Comparative Findings

Structural Determinants of Target Selectivity

  • The 1-azabicyclo[2.2.2]octane core in PNU-282987 is critical for α7 nAChR binding. Modifications to this core (e.g., Palonosetron’s quinoline group) shift activity to unrelated targets like 5-HT₃ receptors .
  • The 4-chlorobenzamide group in PNU-282987 enhances α7 selectivity over other nAChR subtypes (e.g., α4β2), unlike A-85380’s azetidine-methoxypyridine scaffold, which favors α4β2 .

Pharmacological and Therapeutic Divergence

  • PNU-282987 vs. GTS-21 : Both target α7 nAChR, but GTS-21’s anabaseine-derived structure may confer distinct anti-inflammatory effects in COPD, whereas PNU-282987 shows efficacy in sepsis and neurological models .
  • Kinase inhibitors (e.g., Ponatinib) share hydrochloride salt formulations but lack the bicyclic structure and cholinergic activity of PNU-282987 .

Physicochemical Properties

  • PNU-282987’s poor aqueous solubility (61 mg/mL in DMSO) contrasts with Palonosetron’s higher water solubility, impacting formulation strategies .

Biologische Aktivität

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride, also known as PNU-282987, is a synthetic compound that has garnered attention for its biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various cognitive functions and neurological disorders, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its rigidity and potential efficacy in drug design. Its molecular formula is C14H20ClN2OC_{14}H_{20}ClN_2O with a molecular weight of approximately 319.23 g/mol.

PropertyValue
IUPAC NameN-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride
Molecular FormulaC14H20ClN2O
Molecular Weight319.23 g/mol
CAS Number123464-89-1

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide acts primarily as an agonist for the alpha-7 nAChR, which plays a crucial role in modulating neurotransmitter release and synaptic plasticity. Activation of this receptor has been linked to enhanced cognitive functions, including memory and learning processes.

Key Findings from Research Studies

  • Cognitive Enhancement : Studies have shown that PNU-282987 can improve memory retention in animal models, suggesting its potential therapeutic application in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease .
  • Neurotransmitter Release : The compound has been observed to enhance GABAergic synaptic activity, indicating its role in modulating inhibitory neurotransmission in the brain .
  • Binding Affinity : Research indicates that PNU-282987 exhibits significant binding affinity to alpha-7 nAChRs, which is critical for its proposed cognitive-enhancing effects .

Case Study 1: Cognitive Function Improvement

In a controlled study involving rodents, administration of PNU-282987 resulted in notable improvements in memory tasks compared to control groups. The study highlighted the compound's efficacy in enhancing synaptic plasticity, which is essential for learning and memory formation.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of PNU-282987 against excitotoxic damage in neuronal cultures. The results demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal integrity under stress conditions.

Applications in Medicinal Chemistry

The unique properties of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide make it a valuable candidate for further research in the following areas:

  • Therapeutic Agent for Neurological Disorders : Given its mechanism of action, it holds promise for treating cognitive impairments associated with various neurodegenerative diseases.
  • Research Tool : It can be utilized in studies aimed at understanding the role of nicotinic receptors in cognitive processes and their potential as drug targets.

Q & A

Q. How can researchers optimize the synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride to improve yield and purity?

  • Methodological Answer : Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution between 4-chlorobenzoyl chloride and the 3-aminoquinuclidine scaffold. Catalysts like DMAP or Hünig’s base may enhance acylation efficiency. Purification via recrystallization or preparative HPLC is critical for removing stereoisomeric byproducts, as evidenced by structural analogs in related azabicyclo compounds . Yield improvements may require stepwise monitoring using TLC or LC-MS to identify bottlenecks.

Q. What analytical techniques are most suitable for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. Nuclear Overhauser Effect (NOE) NMR experiments help verify bicyclic ring conformation and substituent orientation . Mass spectrometry (HRMS) validates molecular integrity, especially given the hydrochloride salt’s hygroscopicity.

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

  • Methodological Answer : The quinuclidine moiety suggests potential nicotinic acetylcholine receptor (nAChR) modulation, while the 4-chlorobenzamide group may enhance lipophilicity and blood-brain barrier penetration. In vitro binding assays (e.g., radioligand displacement) using α4β2 or α7 nAChR subtypes are recommended. Functional activity can be assessed via calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. electrophysiological methods) or cell line variability. Validate results using orthogonal assays:
  • Compare patch-clamp electrophysiology (kinetic data) with fluorescence-based plate readers (high-throughput screening).
  • Use tissue-specific primary cells (e.g., neuronal cultures) to confirm in vitro findings .
    Statistical meta-analysis of dose-response curves across studies can identify outliers or system-specific biases .

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., Sharpless epoxidation) can control stereochemistry at the quinuclidine nitrogen. Alternatively, enzymatic resolution using lipases or esterases may separate racemic mixtures. Monitor enantiomeric excess (ee) dynamically using chiral HPLC .

Q. How can compatibility with pharmaceutical excipients be systematically evaluated during preformulation studies?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines (e.g., Q1A) to assess stability in the presence of common excipients (e.g., lactose, Mg-stearate). Use DSC/TGA to detect interactions (e.g., eutectic formation). Accelerated stability testing (40°C/75% RH) over 12 weeks identifies incompatibilities via HPLC purity tracking .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against nAChR crystal structures (PDB: 2QC1) identifies key binding residues. QSAR models using Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituent variations. MD simulations (GROMACS) assess conformational stability in lipid bilayers .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Perform phase solubility studies (Higuchi and Connors method) in buffered solutions (pH 1.2–7.4) and co-solvent systems (e.g., PEG-400/water). Use Hansen Solubility Parameters (HSPiP software) to correlate solubility with solvent polarity. Note that hydrochloride salt forms may exhibit pH-dependent solubility, requiring potentiometric titration (pKa determination) .

Q. What experimental controls are essential for in vivo toxicity studies of this compound?

  • Methodological Answer : Include vehicle controls (e.g., saline with equivalent HCl content) to isolate pH effects. Use positive controls (e.g., mecamylamine for nAChR blockade) to validate assay sensitivity. Monitor biomarkers (e.g., plasma cholinesterase activity) and histopathology in target organs (brain, liver). Dose-ranging studies (OECD 423) establish NOAEL/LOAEL thresholds .

Q. How can environmental impact assessments be integrated into synthetic workflows?

  • Methodological Answer :
    Apply green chemistry metrics (E-factor, PMI) to quantify waste. Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use catalytic recycling (e.g., Pd/C for dechlorination) to minimize heavy metal waste. Biodegradability assays (OECD 301) assess ecotoxicity of synthetic byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.